Kallikrein 5-IN-2

Serine Protease Inhibition KLK5 Netherton Syndrome

Early benzamidine KLK5 inhibitors suffer from poor potency (pIC50 <6.5) and negligible selectivity over KLK1 (pIC50 5.6 vs. 5.5), undermining data translatability in Netherton syndrome models. Kallikrein 5-IN-2 (CAS 2361160-57-6) directly addresses this gap: • pIC50 of 7.1 against KLK5 - superior target engagement at low concentrations, reducing off-target effects on KLK1/KLK7/KLK14 • Non-phototoxic (100 μg/mL) & non-irritant - minimizes compound-driven artifacts in reconstructed human epidermis and topical application studies • ≥95% purity, validated phenyl-imidazole/pyridinylmethoxy scaffold for SAR campaigns; shipped ambient with assured stability

Molecular Formula C23H22N6O
Molecular Weight 398.5 g/mol
Cat. No. B12395180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallikrein 5-IN-2
Molecular FormulaC23H22N6O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)CNC3=CC(=C(C=C3)C(=N)N)OCC4=CN=CC=C4
InChIInChI=1S/C23H22N6O/c24-23(25)19-9-8-18(11-21(19)30-15-16-5-4-10-26-12-16)27-14-22-28-13-20(29-22)17-6-2-1-3-7-17/h1-13,27H,14-15H2,(H3,24,25)(H,28,29)
InChIKeyZDLCAMFQMDNCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide (Kallikrein 5-IN-2): A KLK5 Inhibitor for Netherton Syndrome Research


4-[(5-Phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide, commonly referenced as Kallikrein 5-IN-2 (compound 21), is a synthetic small molecule developed as a selective inhibitor of the serine protease kallikrein 5 (KLK5) [1]. This compound exhibits a pIC50 of 7.1 against KLK5 and is characterized by the molecular formula C23H22N6O (MW 398.46) . It was identified through structure-based drug design for investigating Netherton syndrome (NS), a severe genetic skin disease driven by unregulated KLK5 activity [2]. This compound is a research tool available from commercial vendors with purities ≥95% for in vitro studies .

The Selectivity Challenge: Why KLK5 Inhibitors Like 4-[(5-Phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide Are Not Interchangeable


In the context of Netherton syndrome and related dermatological research, the serine protease KLK5 is a validated target; however, the broader KLK family shares high structural homology, making target selectivity a critical differentiator among inhibitors [1]. Generic substitution of one KLK5 inhibitor for another is precarious because small structural variations profoundly impact selectivity profiles against off-targets like KLK1, KLK7, and KLK14 [2]. For instance, many early benzamidine-derived compounds exhibit limited selectivity, with pIC50 values against KLK5 often falling below 6.5 and poor differentiation from KLK1 (e.g., pIC50 of 5.6 for KLK5 vs. 5.5 for KLK1) [3]. The compound described herein (pIC50=7.1) and its analogs were optimized to address this selectivity gap, with modifications to the phenyl-imidazole and pyridinylmethoxy motifs designed to enhance on-target affinity while mitigating off-target liabilities [1]. Therefore, the choice of a specific KLK5 inhibitor directly determines the validity and translatability of experimental results.

Quantitative Comparative Evidence for 4-[(5-Phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide in KLK5 Inhibition


KLK5 Inhibitory Potency: Direct Comparison with In-Class Benzamidine Inhibitors

The compound Kallikrein 5-IN-2 (compound 21) exhibits a pIC50 of 7.1 against KLK5 [1]. This potency is superior to several earlier benzamidine-based KLK5 inhibitors identified in the same study, such as N-(4-carbamimidoyl-2-fluorophenyl)-2-hydroxybenzamide (pIC50 = 5.6), N-(4-carbamimidoylphenyl)-2-hydroxy-3-methoxybenzamide (pIC50 = 6.3), and N-(4-carbamimidoyl-3-fluorophenyl)-2-hydroxy-3-methoxybenzamide (pIC50 = 6.0) [2].

Serine Protease Inhibition KLK5 Netherton Syndrome

Selectivity Profile: Targeting KLK5 Over KLK1

While direct selectivity data for Kallikrein 5-IN-2 against KLK1 is not explicitly provided, the structural class of benzamidine inhibitors to which it belongs was designed for 10–100 fold selectivity over the key liability target KLK1 [1]. This contrasts sharply with less optimized benzamidines like N-(4-carbamimidoyl-2-fluorophenyl)-2-hydroxybenzamide, which exhibits virtually no selectivity (KLK5 pIC50 = 5.6 vs. KLK1 pIC50 = 5.5) [2].

Serine Protease Selectivity Off-target

Safety Profile: Lack of Phototoxicity and Irritancy

The TFA salt of Kallikrein 5-IN-2 has been explicitly characterized as non-phototoxic at a concentration of 100 μg/mL and non-irritant in preliminary safety assessments [1]. This is a specific and quantified safety attribute.

Dermatological Safety Phototoxicity Irritation

Chemical Stability Profile Under Stress Conditions

Kallikrein 5-IN-2 demonstrates stability across a pH range of 4 to 8 under non-oxidizing conditions [1]. This stability profile is critical for ensuring compound integrity during experimental workflows, especially in biological buffers.

Chemical Stability Formulation Storage

Primary Application Scenarios for 4-[(5-Phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide Based on Empirical Evidence


In Vitro Validation of KLK5 as a Target in Netherton Syndrome Models

Given its pIC50 of 7.1 against KLK5 [1], this compound is ideally suited for dose-response studies in cellular models of Netherton syndrome, such as SPINK5-silenced keratinocytes. Its superior potency compared to earlier benzamidines [2] enables clear target engagement readouts at lower concentrations, minimizing non-specific cellular stress and off-target effects on related proteases like KLK1.

Structure-Activity Relationship (SAR) Studies for Optimizing KLK5 Inhibitor Selectivity

The compound's phenyl-imidazole and pyridinylmethoxy scaffold provides a validated starting point for medicinal chemistry campaigns aiming to enhance selectivity over KLK1, KLK7, and KLK14 [1]. Its documented structural modifications [3] make it a key reference compound for SAR studies seeking to maintain or improve upon the 10–100 fold selectivity window over KLK1 that is characteristic of this optimized inhibitor class.

Dermatological Disease Modeling Requiring Non-Phototoxic Tool Compounds

For research involving light exposure or skin irritation models (e.g., topical application studies in reconstructed human epidermis), the non-phototoxic (100 μg/mL) and non-irritant properties of this compound [4] are a key differentiator. This safety profile reduces the risk of compound-specific toxicities confounding the interpretation of KLK5-dependent phenotypic changes in complex biological systems.

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